An In-depth Technical Guide to 2-(5-Propoxy-1H-indol-3-YL)acetic acid
An In-depth Technical Guide to 2-(5-Propoxy-1H-indol-3-YL)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 2-(5-Propoxy-1H-indol-3-YL)acetic acid, a significant indole derivative. The document is structured to deliver in-depth technical information, supported by established scientific data and methodologies, to aid in research and development endeavors.
Introduction
Indole-3-acetic acid and its derivatives are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] They are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties.[3][4] 2-(5-Propoxy-1H-indol-3-YL)acetic acid, a specific analogue within this class, presents a unique molecular scaffold for the development of novel therapeutic agents. The presence of the propoxy group at the 5-position of the indole ring can significantly influence its lipophilicity and binding interactions with biological targets, making it a compound of interest for further investigation.
Physicochemical Properties
The fundamental physical and chemical characteristics of 2-(5-Propoxy-1H-indol-3-YL)acetic acid are crucial for its application in experimental settings. These properties dictate its solubility, stability, and suitability for various analytical and biological assays.
Chemical Structure and Identifiers
The molecular structure of 2-(5-Propoxy-1H-indol-3-YL)acetic acid is foundational to its chemical behavior.
Diagram 1: Chemical Structure of 2-(5-Propoxy-1H-indol-3-YL)acetic acid
A 2D representation of the molecular structure.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1270002-51-1 | [5] |
| Molecular Formula | C13H15NO3 | [5] |
| Molecular Weight | 233.27 g/mol | [5] |
| InChI Key | RDISIAAAWVDPMV-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CCCOC1=CC2=C(C=C1)C(=CN2)CC(=O)O | N/A |
Physical Properties
The physical state and solubility are critical for handling, storage, and experimental design.
Table 2: Physical Properties
| Property | Value | Source |
| Physical Form | Powder | [5] |
| Melting Point | 134-137 °C | [5] |
| Storage Temperature | Room Temperature | [5] |
For comparison, related indole-3-acetic acid derivatives exhibit varying melting points depending on the substituent at the 5-position. For instance, 2-(5-methoxy-1H-indol-3-yl)acetic acid has a melting point of 145-148 °C[6], while 2-(5-chloro-1H-indol-3-yl)acetic acid melts at 158-159 °C.[7] The parent compound, 5-hydroxyindoleacetic acid, has a melting point of 161-163 °C.[8]
Synthesis Protocol
Conceptual Synthesis Workflow
The synthesis can be conceptualized as a two-stage process: the formation of the indole ring system and the subsequent introduction of the acetic acid moiety.
Diagram 2: Conceptual Synthesis Workflow
A simplified flowchart of the synthesis process.
Detailed Experimental Protocol
This protocol is a representative method and may require optimization for the specific target compound.
Step 1: Synthesis of Ethyl 2-(5-propoxy-1H-indol-3-yl)acetate via Fischer Indole Synthesis
-
Preparation of Hydrazine: Convert 4-propoxyaniline to its corresponding hydrazine hydrochloride by diazotization with sodium nitrite in hydrochloric acid, followed by reduction with a suitable reducing agent like tin(II) chloride.
-
Condensation: React the resulting (4-propoxyphenyl)hydrazine hydrochloride with ethyl 4-chloroacetoacetate in a suitable solvent, such as ethanol or acetic acid.
-
Cyclization: Heat the reaction mixture, often in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid), to induce cyclization and formation of the indole ring. The temperature and reaction time will need to be optimized.
-
Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield ethyl 2-(5-propoxy-1H-indol-3-yl)acetate.[3]
Step 2: Hydrolysis to 2-(5-Propoxy-1H-indol-3-YL)acetic acid
-
Saponification: Dissolve the purified ethyl 2-(5-propoxy-1H-indol-3-yl)acetate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide.[9][11]
-
Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by thin-layer chromatography (TLC).[3]
-
Acidification and Isolation: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
Purification: The precipitated product, 2-(5-Propoxy-1H-indol-3-YL)acetic acid, is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.
Spectroscopic Analysis
Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound. While specific spectra for 2-(5-Propoxy-1H-indol-3-YL)acetic acid are not available in the provided search results, representative data from similar indole derivatives can be used for comparison.[12][13][14]
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Signals for the propoxy group protons (triplet, sextet, triplet).- Aromatic protons on the indole ring.- A singlet for the CH₂ group of the acetic acid side chain.- A broad singlet for the N-H proton of the indole ring.- A broad singlet for the carboxylic acid OH proton. |
| ¹³C NMR | - Resonances for the three carbons of the propoxy group.- Signals for the eight carbons of the indole ring system.- A signal for the methylene carbon of the acetic acid side chain.- A signal for the carbonyl carbon of the carboxylic acid. |
| IR (KBr) | - A broad absorption band for the O-H stretch of the carboxylic acid.- A sharp absorption for the C=O stretch of the carboxylic acid.- N-H stretching vibration of the indole ring.- C-O stretching for the propoxy ether linkage.- C-H stretching and bending vibrations for aromatic and aliphatic groups. |
| Mass Spec (ESI) | - Expected [M-H]⁻ ion at m/z 232.10 or [M+H]⁺ ion at m/z 234.11. |
Potential Applications in Drug Development
Indole-based compounds are privileged scaffolds in medicinal chemistry, with numerous derivatives being investigated for a variety of therapeutic applications.[15]
Anti-inflammatory and Analgesic Activity
Many indole-3-acetic acid derivatives have demonstrated potent anti-inflammatory and analgesic properties. The mechanism of action is often linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). Further research could explore the potential of 2-(5-Propoxy-1H-indol-3-YL)acetic acid as a novel non-steroidal anti-inflammatory drug (NSAID).
Anticancer Properties
The indole nucleus is a key component of several anticancer agents. The cytotoxic effects of some indole derivatives are mediated through the generation of reactive oxygen species upon oxidative activation.[2] The potential of 2-(5-Propoxy-1H-indol-3-YL)acetic acid to act as a pro-drug in targeted cancer therapies, such as enzyme-prodrug systems, warrants investigation.
Neurological Disorders
Given that the parent compound, indole-3-acetic acid, is a well-known phytohormone with structural similarities to the neurotransmitter serotonin, its derivatives are of interest for the treatment of neurological and psychiatric disorders. Research into the interaction of 2-(5-Propoxy-1H-indol-3-YL)acetic acid with serotonin receptors or other targets within the central nervous system could reveal novel therapeutic avenues.
Diagram 3: Potential Therapeutic Pathways
Potential therapeutic targets and outcomes.
Safety and Handling
Based on the safety information for 2-(5-Propoxy-1H-indol-3-YL)acetic acid and similar chemical compounds, the following precautions should be observed.[5]
Hazard Statements: [5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: [5][16][17][18]
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[17][18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16][18]
-
Handling: Avoid contact with skin, eyes, and clothing.[16][18] Do not breathe dust.[16] Wash hands thoroughly after handling.[16][18][19]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18]
-
Spills: In case of a spill, contain the material and collect it for proper disposal. Avoid generating dust.[16][18]
Always consult the most current Safety Data Sheet (SDS) for the compound before use.[16][17][18][19][20]
Conclusion
2-(5-Propoxy-1H-indol-3-YL)acetic acid is a promising indole derivative with the potential for diverse applications in drug discovery and development. Its synthesis is achievable through established chemical routes, and its physicochemical properties make it amenable to a variety of experimental conditions. Further investigation into its biological activities is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers embarking on studies involving this compound.
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Covestro. (2012, August 22). SAFETY DATA SHEET. Retrieved from [Link]
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PubChem. (n.d.). 5-Hydroxyindoleacetic Acid. Retrieved from [Link]
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BuyersGuideChem. (n.d.). 2-(5-Hydroxy-1H-indol-3-yl)acetic acid suppliers and producers. Retrieved from [Link]
- Chen, D., et al. (2018). One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji-Trost Reaction and Heck Coupling. The Journal of Organic Chemistry, 83(12), 6805-6814.
- S. H. M. J. A. M. H. Siddiqui. (n.d.). CHARACTERISATION OF OXIDATION PRODUCTS OF RAUWOLFIA ALKALOIDS. Pakistan Journal of Pharmaceutical Sciences.
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- Folkes, L. K., & Wardman, P. (1999). Peroxidase-catalyzed effects of indole-3-acetic acid and analogues on lipid membranes, DNA, and mammalian cells in vitro. Biochemical Pharmacology, 57(5), 505-514.
- Anan'ev, V. A., et al. (1998). Synthesis of N-Substituted Derivatives of (5-Amino-2-methyl-1H-indol-3-yl)acetic Acid. Chemistry of Heterocyclic Compounds, 34(7), 829-832.
- de Oliveira, R. B., et al. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(10), 915-927.
- Muralikrishnan, C., et al. (2017). Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications. International journal of biological macromolecules, 95, 363-375.
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